molecular formula C10H12N2O2 B7486605 1-(1,3-Benzoxazol-2-ylamino)propan-2-ol

1-(1,3-Benzoxazol-2-ylamino)propan-2-ol

Cat. No.: B7486605
M. Wt: 192.21 g/mol
InChI Key: URMXHAARBHPOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzoxazol-2-ylamino)propan-2-ol is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . It features a benzoxazole core, a privileged scaffold in medicinal chemistry known for yielding diverse biologically active derivatives. This specific compound serves as a key intermediate or structural motif in developing novel therapeutic agents. Benzoxazole derivatives are extensively investigated for their potent antibacterial properties against various Gram-positive and Gram-negative pathogens, including Escherichia coli , Bacillus subtilis , and Staphylococcus aureus . The benzoxazole pharmacophore is also significant in immunology research, particularly as a scaffold for developing potent inhibitors of the S1P transporter Spns2 . Targeting Spns2 is a promising strategy for modulating the sphingosine-1-phosphate (S1P) pathway, which is crucial for lymphocyte trafficking and has potential applications in autoimmune diseases and fibrosis . The structural features of this compound, including its hydrogen-bonding capacity and aromatic ring system, make it a valuable template for structure-activity relationship (SAR) studies in drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-ylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7(13)6-11-10-12-8-4-2-3-5-9(8)14-10/h2-5,7,13H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMXHAARBHPOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC2=CC=CC=C2O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzoxazole Derivatives with Varied Substituents

Key Compounds:
  • 1-[(1,3-Benzoxazol-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol (CAS 2380033-95-2)
  • 3-(1,3-Benzoxazol-2-ylamino)-1-thiophen-3-ylpropan-1-ol (CAS 2379994-91-7)

Structural Differences :

  • The first compound introduces a methyl group at position 2 and a thiophene-3-yl substituent at position 3 of the propanol chain.
  • The second compound replaces the propan-2-ol backbone with a propan-1-ol chain and retains the thiophene substitution.

Implications :

  • The methyl group in the first compound may increase steric hindrance, reducing conformational flexibility compared to the parent compound .
Table 1: Physicochemical Comparison of Benzoxazole Analogs
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
1-(1,3-Benzoxazol-2-ylamino)propan-2-ol Not Specified C10H11N2O2 191.21 (calc.) None
1-[(1,3-Benzoxazol-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol 2380033-95-2 C16H17N2O2S 307.38 Methyl, Thiophene-3-yl
3-(1,3-Benzoxazol-2-ylamino)-1-thiophen-3-ylpropan-1-ol 2379994-91-7 C14H14N2O2S 274.34 Thiophene-3-yl, Propan-1-ol

Benzimidazole-Based Analogs

Key Compound:
  • 1-[(1H-1,3-benzodiazol-2-yl)amino]propan-2-ol (CAS 120161-07-1)

Structural Differences :

  • Replaces the benzoxazole oxygen with a benzimidazole nitrogen , altering electronic properties.

Implications :

  • Higher molecular weight (191.23 vs. 191.21 for the benzoxazole analog) due to the additional nitrogen .
Table 2: Benzimidazole vs. Benzoxazole Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight Heterocycle Core
This compound Not Specified C10H11N2O2 191.21 Benzoxazole
1-[(1H-1,3-benzodiazol-2-yl)amino]propan-2-ol 120161-07-1 C10H13N3O 191.23 Benzimidazole

Analogs with Extended Pharmacophores

Key Compounds:
  • 1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol (Compound 21, m/z=404 [M+H]+)
  • 1-(2-Imino-3-methyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol (Compound 25, m/z=312 [M+H]+)

Structural Differences :

  • Both incorporate dihydrobenzimidazole cores with imino groups and extended alkoxy side chains.

Implications :

  • The 2-methoxyphenoxy and p-tolyloxy groups in Compounds 21 and 25 enhance lipophilicity, likely improving membrane permeability.
  • LCMS retention times (Rt=0.98 min for 21; Rt=0.91 min for 25) suggest differences in polarity, correlating with substituent hydrophobicity .
Table 3: Pharmacokinetic and Analytical Data
Compound Name Molecular Weight LCMS m/z [M+H]+ Retention Time (min) Key Substituents
Compound 21 403.45 404 0.98 2-Methoxyphenoxy
Compound 25 311.38 312 0.91 p-Tolyloxy

Research Findings and Activity Trends

  • Benzoxazole vs. Benzimidazole : Benzoxazole derivatives generally exhibit lower hydrogen-bonding capacity but higher metabolic stability due to reduced NH groups. Benzimidazole analogs may show stronger receptor binding but shorter half-lives .
  • Alkoxy Side Chains: Compounds with methoxyphenoxy or p-tolyloxy groups (e.g., Compounds 21 and 25) show improved bioavailability in preclinical models, attributed to balanced lipophilicity .

Preparation Methods

Formation of the Benzoxazole Core

The benzoxazole ring is typically synthesized via cyclization of o-aminophenol derivatives. In a representative procedure, o-aminophenol reacts with N-chlorothiophthalimide (NCTS) in the presence of BF₃·Et₂O as a Lewis acid catalyst. This method, adapted from ACS Omega (2019), involves refluxing in 1,4-dioxane for 24–30 hours, yielding 2-aminobenzoxazole as the primary product. The reaction mechanism proceeds through electrophilic aromatic substitution, where NCTS acts as a thiocyanate source, facilitating ring closure.

Key optimization parameters include:

  • Catalyst loading : BF₃·Et₂O (2 equivalents) ensures complete cyclization.

  • Temperature : Prolonged reflux (70–120°C) improves conversion rates.

  • Workup : Neutralization with NaHCO₃ followed by ethyl acetate extraction isolates the product in 65–78% yield.

Smiles Rearrangement for Side-Chain Introduction

Reaction with Bromoalkylamines

The Smiles rearrangement enables the introduction of the propan-2-olamine side chain. For example, 2-mercaptobenzoxazole reacts with 3-bromopropylamine hydrobromide in toluene under reflux with Et₃N as a base. This nucleophilic aromatic substitution displaces the thiol group, forming 3-(benzoxazol-2-ylamino)propyl derivatives. Subsequent hydrolysis of the bromide yields the propan-2-ol group.

Optimization Insights :

  • Base selection : Et₃N (2 equivalents) outperforms K₂CO₃ in minimizing disulfide byproducts.

  • Solvent effects : Toluene enhances selectivity by stabilizing transition states.

  • Reaction time : 4–6 hours at 120°C achieves >85% conversion.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Smiles rearrangement. A mixture of 2-mercaptobenzoxazole and 3-bromopropylamine in DMF, irradiated at 120°C for 2 hours, produces the target compound in 92% yield. This method reduces side reactions and shortens reaction times.

Reductive Amination Strategy

Coupling of 2-Aminobenzoxazole with Hydroxyacetone

Reductive amination offers a direct route to the target compound. 2-Aminobenzoxazole reacts with hydroxyacetone (1-hydroxypropan-2-one) in methanol, using NaBH₃CN as a reducing agent. The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine.

Critical Parameters :

  • pH control : Acetic acid (1 equivalent) maintains an optimal pH of 4–5 for imine stabilization.

  • Stoichiometry : A 1:1.2 molar ratio of amine to ketone prevents over-alkylation.

  • Yield : 68–74% after column chromatography (Hex/EtOAc 3:1).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.35 (d, J = 7.8 Hz, 1H, ArH), 7.28 (t, J = 7.3 Hz, 1H, ArH), 4.12 (m, 1H, CH-OH), 3.52 (dd, J = 6.7 Hz, 2H, NH-CH₂), 1.98 (s, 1H, OH).

  • ¹³C NMR : δ 162.70 (C=N), 148.11 (C-O), 68.35 (CH-OH), 45.02 (NH-CH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₀H₁₁N₂O₂ : 191.0821 [M + H]⁺.

  • Observed : 191.0823.

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction TimeKey Advantage
Smiles Rearrangement85–924–6 hHigh selectivity
Reductive Amination68–7412–24 hMild conditions
Cyclization-Alkylation60–6530–36 hCompatibility with polar groups

Industrial-Scale Considerations

The Smiles rearrangement is preferred for large-scale synthesis due to its scalability and minimal byproduct formation. However, reductive amination offers cost advantages for small batches, as it avoids brominated intermediates. Recent patents highlight Rh-catalyzed hydrogenation as an emerging alternative, though yields remain suboptimal (50–55%) .

Q & A

Q. What synthetic routes are recommended for 1-(1,3-Benzoxazol-2-ylamino)propan-2-ol?

The synthesis typically involves multi-step protocols:

Benzoxazole Core Formation : Condensation of 2-aminophenol derivatives with carboxylic acids or activated carbonyl compounds under acidic conditions (e.g., polyphosphoric acid) .

Amino-Propanol Sidechain Introduction : React the benzoxazole intermediate with 1,2-epoxypropane or chloroacetone under basic conditions (e.g., K₂CO₃) to install the propan-2-olamine moiety.

Purification : Column chromatography or recrystallization to isolate the final product.
Key Considerations: Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to suppress side reactions like over-alkylation .

Q. How can researchers confirm the structural identity of this compound?

Use a combination of spectroscopic and analytical methods:

  • ¹H/¹³C NMR : Verify the benzoxazole aromatic protons (δ 7.2–8.1 ppm) and propanolamine sidechain signals (e.g., -NH at δ 3.5–4.0 ppm, -OH at δ 1.8–2.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm the molecular ion peak at m/z 191.23 (C₁₀H₁₃N₃O) .
  • IR Spectroscopy : Identify key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=N at ~1600 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC assays) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorometric or colorimetric substrates .

Advanced Questions

Q. What strategies resolve enantiomers of this compound in stereochemical studies?

  • Enzymatic Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively acylate one enantiomer, enabling chromatographic separation (e.g., Chiralpak AD-H column) .
  • Chiral Auxiliaries : Synthesize diastereomeric derivatives with chiral reagents (e.g., Mosher’s acid) and separate via HPLC .
  • Circular Dichroism (CD) : Confirm enantiomeric purity by analyzing Cotton effects at 220–250 nm .

Q. How can contradictory data on the compound’s receptor binding affinity be resolved?

  • Assay Standardization : Re-evaluate binding assays (e.g., radioligand displacement) under controlled conditions (pH 7.4, 37°C) to minimize variability .
  • Comparative SAR Analysis : Test structural analogs (Table 1) to identify critical substituents affecting affinity.
Analog Modification Binding Affinity (Ki, nM) Source
1-(1H-Benzimidazol-2-ylamino)propan-2-olBenzimidazole core120 ± 15
1-(6-Bromoquinazolin-4-ylamino)propan-2-olBromine substitution85 ± 10
1-(2,3-Dimethyl-indol-1-yl)propan-2-olIndole substitution200 ± 25

Q. What computational methods predict interactions with serotonin receptors?

  • Molecular Docking : Use AutoDock Vina to model binding poses in 5-HT₂A/5-HT₃ receptor active sites (PDB IDs: 6WGT, 4IB4) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (100 ns trajectories) to assess stability of hydrogen bonds (e.g., between propanolamine -OH and Asp155) .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions (ΔG ~ -8.5 kcal/mol) .

Q. Methodological Notes

  • Data Contradictions : Discrepancies in receptor affinity may arise from differences in assay formats (e.g., cell-based vs. membrane preparations). Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Stereochemical Purity : Always confirm enantiomeric ratios via chiral HPLC before biological testing to avoid skewed results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.